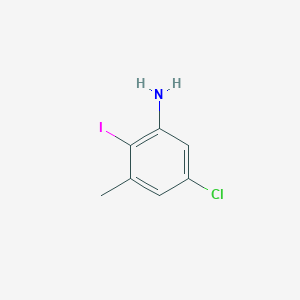

5-Chloro-2-iodo-3-methylaniline

Description

Contextualization within Organic Chemistry and Medicinal Chemistry

In organic synthesis, halogenated anilines are valuable intermediates. The halogen atoms can serve as leaving groups or be involved in a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. The amino group can be readily diazotized and replaced, further expanding their synthetic utility.

From a medicinal chemistry perspective, the incorporation of halogens into drug candidates is a common strategy to modulate their metabolic stability, lipophilicity, and binding affinity to biological targets. The specific combination of a chloro, iodo, and methyl group on the aniline (B41778) scaffold, as seen in 5-Chloro-2-iodo-3-methylaniline, presents a unique electronic and steric profile that can be exploited in the design of novel therapeutic agents.

Significance as a Research Compound

This compound is primarily recognized as a research chemical and a building block in organic synthesis. Its trifunctionalized aromatic ring offers multiple reaction sites for chemists to explore. The distinct electronic nature of the chloro and iodo substituents, coupled with the steric influence of the methyl group, makes it a valuable tool for investigating reaction mechanisms and structure-activity relationships in the development of new compounds. The presence of both an iodo and a chloro substituent allows for selective reactions, as iodine is generally more reactive in many cross-coupling reactions than chlorine.

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound and related compounds typically focuses on several key areas:

Synthesis: Developing efficient and regioselective methods for its preparation.

Reactivity: Exploring the differential reactivity of the C-I and C-Cl bonds in various chemical transformations.

Derivatization: Using it as a scaffold to synthesize a library of new molecules with potential applications in medicinal chemistry, agrochemicals, or materials science.

Structural Analysis: Characterizing its solid-state structure and understanding how its substitution pattern influences intermolecular interactions.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1150617-63-2 |

| Molecular Formula | C₇H₇ClIN |

| Molecular Weight | 267.50 g/mol |

| Appearance | Not specified in available data |

| Boiling Point | No data available |

| Melting Point | No data available |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C rsc.orgchemicalbook.com |

Detailed Research Findings

For instance, the iodo group is particularly amenable to Suzuki, Sonogashira, and Heck cross-coupling reactions, allowing for the introduction of new carbon-carbon bonds at the 2-position. The chloro group, being less reactive, might remain intact during these transformations, offering a handle for subsequent modifications. The amino group can be acylated, alkylated, or used to form heterocyclic rings.

The synthesis of this specific isomer would likely involve a multi-step sequence, potentially starting from a simpler substituted aniline or nitrobenzene (B124822) and introducing the halogen and methyl groups in a controlled manner. For example, a possible route could involve the iodination of 5-chloro-3-methylaniline or the chlorination and iodination of 3-methylaniline, with careful consideration of the directing effects of the substituents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-iodo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEXCHUTNFGLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653922 | |

| Record name | 5-Chloro-2-iodo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-63-2 | |

| Record name | 5-Chloro-2-iodo-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-iodo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-iodo-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization

Established Synthetic Pathways for Halogenated Anilines

The synthesis of halogenated anilines is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. glpbio.com Methodologies have evolved from classical multi-step sequences to more efficient modern catalytic approaches.

Multi-step Academic Syntheses of Related Anilines

In academic research, the synthesis of substituted anilines often involves multi-step sequences that allow for precise control over the placement of various functional groups. A common strategy begins with a substituted nitrobenzene (B124822), which undergoes reduction to the corresponding aniline (B41778). For instance, the synthesis of chloro-methylanilines like 3-chloro-2-methylaniline (B42847) can be achieved by the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron in the presence of an acid. prepchem.com

Another powerful technique is the direct functionalization of C-H bonds, although this can be challenging for remote positions on the aniline ring. aladdin-e.com Accessing specific isomers, such as para-olefinated anilines, often necessitates a multi-step synthesis to ensure the correct substitution pattern, highlighting the complexity of these preparations. aladdin-e.com

A classic and versatile method for introducing a halogen is through a Sandmeyer-type reaction. This involves the diazotization of an amino group on the benzene (B151609) ring, followed by substitution with a halide. For example, the synthesis of 5-chloro-2-iodoaniline (B43998) can be accomplished starting from 4-chloro-2-nitroaniline. The process involves diazotization of the amino group (after reduction of the nitro group) and subsequent reaction with potassium iodide. chemicalbook.com This multi-step approach offers a reliable, albeit lengthy, path to di-halogenated anilines.

A more recent approach for creating 2-iodoanilines involves the decarboxylative iodination of anthranilic acids. This transition-metal-free method uses iodine and potassium iodide under an oxygen atmosphere to efficiently produce compounds like 2-iodo-3-methylaniline (B1603289) and 3-chloro-2-iodoaniline (B130401) from their corresponding 2-aminobenzoic acid precursors. rsc.org

Industrial Preparation Methods and Green Chemistry Approaches for Related Compounds

On an industrial scale, the primary route to aniline production is the catalytic hydrogenation of nitrobenzene over metal catalysts like nickel, copper, or platinum. nih.gov For halogenated derivatives, a common starting point is the halogenated nitroaromatic compound. For example, 5-chloro-2-methylaniline (B43014) is synthesized by the reduction of 4-chloro-2-nitrotoluene. google.com Patents describe processes using polysulfides in the presence of an ammonium (B1175870) salt to carry out this reduction, which is presented as a method with high product yield and low production cost. thermofisher.com

The ammonolysis of (poly)halobenzenes in the presence of a copper catalyst is another patented industrial method for producing halogenated anilines. bldpharm.com Furthermore, the direct amination of benzene is an area of ongoing research for more atom-economical industrial processes. uni.lu

In recent years, green chemistry principles have driven the development of more sustainable synthetic methods. One such innovation is the mechanochemical halogenation of anilines. Using an automated grinder and a grinding auxiliary like PEG-400, phenols and anilines can be halogenated with N-halosuccinimides in a solvent-free, catalyst-free, and rapid manner. bldpharm.com This method offers a significant reduction in waste and is more cost-effective than some conventional techniques. bldpharm.com

Targeted Synthesis of 5-Chloro-2-iodo-3-methylaniline and Analogues

A proposed multi-step synthesis could be as follows:

Diazotization and Iodination: The starting amine, 3-chloro-5-methylaniline, could undergo a Sandmeyer-type reaction. The amine group would be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, followed by treatment with potassium iodide to introduce the iodine atom. However, this would replace the amine with iodine, requiring a different approach.

Electrophilic Iodination: A more direct route would be the electrophilic iodination of 3-chloro-5-methylaniline. The challenge lies in controlling the position of iodination.

Synthesis via Anthranilic Acid: A highly regioselective method would involve preparing 2-amino-5-chloro-3-methylbenzoic acid. This intermediate could then undergo decarboxylative iodination, as demonstrated for similar compounds, to yield the target molecule, this compound. rsc.org

This hypothetical pathway highlights the significant challenges in synthesizing such a precisely substituted molecule, namely regioselectivity and the influence of existing substituents.

Regioselective Functionalization Strategies

Achieving the correct substitution pattern (regioselectivity) is the primary challenge in synthesizing this compound. The amino group is a strong ortho-, para-director for electrophilic substitution. The chlorine atom is a deactivating but also ortho-, para-directing group, while the methyl group is an activating ortho-, para-director.

In the proposed starting material, 3-chloro-5-methylaniline, the positions ortho and para to the amino group are C2, C4, and C6.

C2: Ortho to the amine, ortho to the methyl group, and meta to the chlorine.

C4: Para to the methyl group and ortho to the chlorine.

C6: Ortho to the amine and meta to both the methyl and chlorine groups.

Direct iodination would likely lead to a mixture of products, with substitution occurring at the most activated and sterically accessible positions. To selectively introduce iodine at the C2 position, a directing group strategy or a synthesis built around a pre-functionalized ring would be necessary. The use of N-protected anilines is a common tactic to control reactivity and direct substitution. prepchem.com For instance, palladium-catalyzed C-H functionalization often employs directing groups to achieve ortho-selectivity. glpbio.comprepchem.com

A promising regioselective strategy is the one-pot, acid-catalyzed ortho-functionalization of anilines, which avoids the need for pre-functionalized substrates or metal catalysts and shows remarkable regioselectivity. rsc.org

Influence of Steric Hindrance from Methyl Group on Synthesis

The methyl group at the C3 position exerts significant steric hindrance on the neighboring C2 position. This steric crowding can influence the feasibility and yield of reactions at this site. In the N-methylation of anilines, for example, a methyl group in the ortho position has been shown to cause a lower yield due to steric hindrance. google.com

However, steric hindrance can also be exploited to achieve selectivity. In some reactions, the bulkiness of substituents can direct incoming groups to less hindered positions or even enable the formation of a specific isomer that might otherwise be a minor product. For the synthesis of this compound, the steric bulk of the methyl group next to the target C2 position would make direct iodination at this site challenging, likely requiring specific catalysts or reaction conditions to overcome this barrier. This steric factor further supports the idea that a route involving the construction of the ring with the desired substituents already in place, or a method like decarboxylative iodination from a pre-formed anthranilic acid, would be more viable than direct electrophilic substitution. rsc.org

Derivatization Reactions of the Amine Functionality

The primary amine group of this compound is a key site for chemical modification, or derivatization. These reactions are often employed to enhance the analytical detection of anilines or to incorporate the molecule into larger structures.

Common derivatization techniques for anilines, particularly for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC), involve converting the amine into a less polar and more volatile or more easily detectable derivative. thermofisher.com

Common Derivatization Reactions for Anilines:

| Reaction Type | Reagent Class | Common Reagents | Resulting Derivative | Purpose |

| Acylation | Acid Halides/Anhydrides | Acetyl Chloride, Trifluoroacetic Anhydride (B1165640) | Amide | Increases volatility for GC analysis. |

| Silylation | Silylating Agents | Trimethylsilyl (TMS) reagents | Silylamine | Increases thermal stability and volatility for GC. |

| Alkylation | Alkyl Halides | Methyl Iodide | N-Alkylated Amine | Modifies basicity and lipophilicity. google.com |

| Fluorophore Tagging | Fluorogenic Reagents | o-Phthalaldehyde (OPA), Fluorescamine | Fluorescent Isoindole | Enables highly sensitive fluorescence detection in HPLC. |

| UV-Vis Chromophore Tagging | Chromogenic Reagents | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Dinitrophenyl (DNP) derivative | Introduces a strongly absorbing chromophore for UV-Vis detection. |

These derivatization reactions underscore the versatility of the amine group. For a molecule like this compound, such reactions would allow for its quantification in various matrices or its use as a building block in the synthesis of more complex molecules.

N-Acetylation Reactions and Derivatives

N-acetylation is a fundamental chemical transformation wherein an acetyl group is introduced into a molecule, in this case, at the nitrogen atom of the amino group of this compound. This reaction converts the primary amine into a secondary amide, specifically an acetamide (B32628). The resulting derivative is N-(5-chloro-2-iodo-3-methylphenyl)acetamide.

This transformation is typically achieved by treating the aniline with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to catalyze the reaction.

The N-acetylation significantly alters the chemical properties of the parent compound. The resulting acetamide is generally less basic and less prone to oxidation compared to the free amine. The acetyl group's electron-withdrawing nature reduces the electron-donating capacity of the nitrogen atom towards the aromatic ring.

While specific experimental data for the N-acetylation of this compound is not extensively documented in publicly available literature, the general methodology for acetylating substituted anilines is well-established. A typical procedure would involve dissolving this compound in a suitable solvent, followed by the addition of the acetylating agent and a base, with the reaction progress monitored by techniques like thin-layer chromatography (TLC).

Table 1: Reactants and Products in N-Acetylation

| Reactant/Product | Chemical Name | Molecular Formula | Role |

| Starting Material | This compound | C₇H₇ClIN | Substrate |

| Reagent | Acetic Anhydride | (CH₃CO)₂O | Acetylating Agent |

| Reagent | Acetyl Chloride | CH₃COCl | Acetylating Agent |

| Product | N-(5-chloro-2-iodo-3-methylphenyl)acetamide | C₉H₉ClINO | Acetylated Derivative |

N-Methylation Reactions

N-methylation involves the introduction of a methyl group to the nitrogen atom of the amino group of this compound. This reaction can produce either the secondary amine, N-methyl-5-chloro-2-iodo-3-methylaniline, or the tertiary amine, N,N-dimethyl-5-chloro-2-iodo-3-methylaniline, depending on the reaction conditions and the stoichiometry of the methylating agent.

Common methylating agents include methyl halides (e.g., methyl iodide), dimethyl sulfate, or trimethyl phosphate. These reactions are typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent can influence the extent of methylation. For instance, strong bases may favor di-methylation.

Modern synthetic methods also employ transition-metal-catalyzed N-methylation using methanol (B129727) as a C1 source, which is considered a more environmentally benign approach. sigmaaldrich.com These reactions often utilize ruthenium or iridium-based catalysts under basic conditions. sigmaaldrich.combuyersguidechem.com

Similar to N-acetylation, specific research detailing the N-methylation of this compound is scarce. However, the established protocols for the N-methylation of anilines can be applied. For example, a procedure could involve reacting this compound with a methylating agent in a polar aprotic solvent in the presence of a suitable base.

Table 2: Reactants and Products in N-Methylation

| Reactant/Product | Chemical Name | Molecular Formula | Role |

| Starting Material | This compound | C₇H₇ClIN | Substrate |

| Reagent | Methyl Iodide | CH₃I | Methylating Agent |

| Reagent | Dimethyl Sulfate | (CH₃)₂SO₄ | Methylating Agent |

| Product (Mono-methylation) | N-methyl-5-chloro-2-iodo-3-methylaniline | C₈H₉ClIN | Methylated Derivative |

| Product (Di-methylation) | N,N-dimethyl-5-chloro-2-iodo-3-methylaniline | C₉H₁₁ClIN | Methylated Derivative |

Chemical Reactivity and Reaction Mechanisms

Substitution Reactions at Halogenated Positions

The aniline (B41778) ring is substituted with both an iodo and a chloro group, presenting two potential sites for substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The subsequent departure of the leaving group restores the aromaticity of the ring.

For SNAr to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. The 5-Chloro-2-iodo-3-methylaniline ring, however, is substituted with electron-donating amino (-NH₂) and methyl (-CH₃) groups, which deactivate the ring toward nucleophilic attack. Consequently, SNAr reactions on this substrate are generally unfavorable unless conducted with exceptionally strong nucleophiles. libretexts.orgmasterorganicchemistry.com

A critical aspect of SNAr is the "element effect," which pertains to the reactivity of different halogen leaving groups. In contrast to SN2 reactions, the rate-determining step in SNAr is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. chemistrysteps.comresearchgate.net Therefore, the leaving group's ability to polarize the carbon atom it is attached to is more important than its stability as an anion. Highly electronegative halogens enhance the electrophilicity of the carbon, facilitating the nucleophilic attack. This often results in a reactivity order of F > Cl > Br > I. chemistrysteps.com Studies on 6-halopurine nucleosides have shown varied reactivity orders depending on the nucleophile, but fluorine is frequently the most reactive. nih.gov For this compound, this principle suggests that substitution at the chlorine position could be favored over the iodine position under SNAr conditions, assuming a suitable nucleophile and conditions could overcome the deactivating effect of the amine and methyl groups.

Aryl radicals are highly reactive intermediates that can be generated from aryl halides through homolytic cleavage of the carbon-halogen bond. researchgate.netacs.org The energy required for this cleavage is dependent on the bond dissociation energy (BDE) of the C-X bond. The BDEs for carbon-halogen bonds in aryl systems follow the trend C-Cl > C-Br > C-I. The C-I bond in iodobenzene (B50100) has a BDE of approximately 67 kcal/mol, which is significantly lower than that of other aryl-halogen bonds, making aryl iodides prime precursors for aryl radicals. researchgate.net

In this compound, the substantial difference in BDE between the C-I and C-Cl bonds dictates that radical-mediated transformations will occur selectively at the C-2 position (the iodo-substituted carbon). The generation of the corresponding aryl radical can be initiated through various methods, including:

Photolysis: UV light can trigger the homolysis of the weak C-I bond. researchgate.net

Photoredox Catalysis: Visible light in combination with a suitable photocatalyst can facilitate a single-electron transfer (SET) to the aryl iodide, leading to the formation of a radical anion that fragments to release the iodide anion and the aryl radical. acs.org

Radical Initiators: Chemical initiators can be used to generate radicals that abstract the iodine atom from the aromatic ring. masterorganicchemistry.com

Once formed, the 5-chloro-3-methylanilino radical can participate in a variety of synthetic transformations, such as hydrogen atom transfer (HAT), addition to π-systems, or cyclization reactions, providing a pathway to complex molecules that are complementary to those accessed via ionic pathways. researchgate.net

Coupling Reactions

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated anilines are common substrates for these transformations.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. bldpharm.comnih.gov The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. bldpharm.com

This compound is an excellent substrate for these reactions. The significant difference in reactivity between the C-I and C-Cl bonds in the oxidative addition step allows for highly selective transformations.

The success of a palladium-catalyzed coupling reaction is highly dependent on the choice of the catalytic system, particularly the ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity by modulating the steric and electronic environment of the metal. masterorganicchemistry.com

For substrates like substituted anilines, a wide range of phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been developed to enhance catalytic activity. researchgate.net

Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., XPhos, SPhos) are highly effective. Their large steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step, especially for less reactive aryl chlorides. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often resulting in highly active and robust catalysts capable of coupling even challenging substrates. researchgate.net

Bidentate Phosphines: While ligands like BINAP are classic in asymmetric catalysis, the choice for cross-coupling often trends towards bulky monophosphine ligands that create a more reactive, coordinatively unsaturated palladium center.

Optimization studies often involve screening a matrix of ligands, bases, solvents, and temperatures to maximize yield and turnover number. For example, automated systems can rapidly explore these variables to identify optimal conditions for specific substrate combinations.

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 95 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 92 |

| 3 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 88 |

| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 75 |

This table presents illustrative data based on typical outcomes for similar substrates as found in the literature. youtube.comnih.gov Yields are highly dependent on the specific boronic acid and reaction conditions.

Regioselectivity is a key consideration when a substrate contains multiple potential reaction sites. In the context of palladium-catalyzed cross-coupling reactions, the rate of oxidative addition for different halogens typically follows the order I > Br > OTf > Cl. This well-established trend allows for selective functionalization of polyhalogenated aromatic compounds.

For this compound, the C-I bond is substantially more reactive toward oxidative addition to Pd(0) than the C-Cl bond. This reactivity difference enables highly regioselective Suzuki-Miyaura couplings at the C-2 position while leaving the C-5 chloro substituent intact. This allows for subsequent, different coupling reactions at the C-5 position under more forcing conditions, providing a powerful strategy for the synthesis of complex, differentially substituted biaryls. researchgate.net

Reaction yields are influenced by several factors, including the efficiency of the catalyst, the stability of the reagents, and the reaction conditions. For Suzuki-Miyaura reactions, common considerations include:

Catalyst Loading: While higher loadings can increase reaction rates, minimizing the amount of palladium is desirable for cost and sustainability. Loadings can often be reduced to mol % or even ppm levels with highly efficient ligand systems.

Base: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron reagent in the transmetalation step. nih.gov

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, 2-MeTHF) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents. masterorganicchemistry.com

Temperature: Reactions are often heated to accelerate the catalytic cycle, but room-temperature couplings are achievable with highly active catalysts. nih.gov

| Aryl Boronic Acid | Catalyst System | Conditions | Major Product | Typical Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O, 80 °C | 5-Chloro-3-methyl-[1,1'-biphenyl]-2-amine | 85-95% |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 / K₃PO₄ | 2-MeTHF, 60 °C | 5-Chloro-4'-methoxy-3-methyl-[1,1'-biphenyl]-2-amine | 90-98% |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Toluene/EtOH/H₂O, 90 °C | 5-Chloro-3-methyl-2-(thiophen-2-yl)aniline | 80-90% |

This table illustrates expected outcomes for the regioselective coupling at the C-I position based on established methodologies for similar substrates. masterorganicchemistry.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Reactions of the Amine Functional Group

The primary amine (-NH₂) group is a key site of reactivity in this compound, enabling a variety of transformations.

The amine group of anilines is susceptible to oxidation. For instance, soil fungi have been shown to oxidize the structurally similar compound 5-chloro-o-toluidine, leading to the formation of 4,4'-dichloro-2,2'-dimethylazobenzene through an oxidative coupling process. nih.gov This suggests that the amine group of this compound can be oxidized to form azo compounds, nitroso derivatives, or other oxidation products depending on the specific oxidizing agent and reaction conditions used.

The amine functional group is already in a reduced state and is not typically subject to further reduction. However, the aromatic ring itself can undergo reduction under certain conditions. Catalytic hydrogenation using catalysts like nickel can reduce substituted benzene (B151609) rings. msu.edu Applying such conditions to this compound could potentially lead to the reduction of the benzene ring to form the corresponding substituted cyclohexylamine, although this would require harsh conditions. Dehalogenation (reduction of the C-Cl and C-I bonds) may also occur under certain catalytic hydrogenation conditions.

One of the most versatile reactions of primary aromatic amines is diazotization. masterorganicchemistry.com Treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), converts the amine group into a diazonium salt. masterorganicchemistry.comyoutube.com The resulting arenediazonium salt, 5-chloro-2-iodo-3-methylbenzenediazonium chloride, contains an excellent leaving group (N₂ gas) that can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com

Sandmeyer Reactions: These reactions specifically use copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. masterorganicchemistry.comorganic-chemistry.org This provides a powerful method for introducing additional substituents onto the aromatic ring that might not be possible through direct substitution. organic-chemistry.org

Other Transformations:

Replacement by Iodide: Treatment with potassium iodide (KI) replaces the diazonium group with iodine. organic-chemistry.orgscribd.com

Replacement by Hydroxyl: Heating the diazonium salt in water introduces a hydroxyl group, forming a phenol. organic-chemistry.org

Replacement by Fluoride (Schiemann Reaction): Using fluoroboric acid (HBF₄) allows for the replacement of the diazonium group with fluorine. organic-chemistry.org

Table 2: Potential Products from Diazotization of this compound

| Reagent | Reaction Name | Product Functional Group |

| CuCl / HCl | Sandmeyer | -Cl |

| CuBr / HBr | Sandmeyer | -Br |

| CuCN / KCN | Sandmeyer | -CN |

| KI | -I | |

| H₂O, heat | -OH | |

| HBF₄, heat | Schiemann | -F |

Electronic and Steric Effects on Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the combined electronic and steric effects of its four substituents.

Halogen substituents exhibit a dual electronic effect. libretexts.org

Inductive Effect: Due to their high electronegativity, both chlorine and iodine exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by pulling electron density away through the sigma bond. msu.edulibretexts.org

Resonance Effect: The lone pairs of electrons on the halogens can be donated into the aromatic pi-system (+R effect). libretexts.orglibretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen.

While the inductive effect deactivates the ring, making reactions slower than with benzene, the resonance effect controls the regioselectivity (the position of substitution). libretexts.org

In this compound, the other substituents also play a crucial role:

Amine Group (-NH₂): A strongly activating, ortho-, para-director.

Methyl Group (-CH₃): An activating, ortho-, para-director.

Role of the Methyl Group's Steric Hindrance

The chemical reactivity of this compound is significantly influenced by the spatial arrangement of its substituents. The methyl group, positioned ortho to the amino group and flanked by iodo and chloro substituents, exerts considerable steric hindrance, which plays a crucial role in dictating the molecule's reactions.

One of the primary consequences of this steric crowding is the "ortho effect," a phenomenon observed in substituted anilines. An ortho-substituent, irrespective of its electronic properties, generally reduces the basicity of the aniline. nih.govnih.gov This is partly due to the steric inhibition of the solvation of the anilinium ion that forms upon protonation. metu.edu.tr The bulky methyl group hinders the approach of solvent molecules to the positively charged amino group, leading to a less stable conjugate acid and, consequently, lower basicity compared to an unhindered aniline. nih.govmetu.edu.tr

Furthermore, the steric clash between the ortho-methyl group and the hydrogens of the amino group can force the -NH2 group to twist out of the plane of the benzene ring. nih.gov This disruption in planarity inhibits the resonance between the amino group's lone pair of electrons and the aromatic π-system. Since this resonance is responsible for the high reactivity of anilines in electrophilic aromatic substitution, its inhibition leads to a deactivation of the ring.

In electrophilic aromatic substitution reactions, the steric bulk of the methyl group, in concert with the adjacent iodo group, makes a direct attack at the C4 position highly unlikely. Generally, when ortho and para positions are available, the para position is favored for substitution to minimize steric hindrance. quora.com For this compound, the only available position for electrophilic attack is C6. While the amino group is a powerful ortho, para-director and would strongly activate this position, the steric hindrance from the adjacent methyl group can influence the rate and feasibility of such reactions. Research on other sterically crowded anilines has shown that electrophilic substitution can be significantly slower or require more forcing conditions compared to less hindered analogues. nih.govresearchgate.net

The steric environment created by the methyl group also affects reactions directly involving the amino group, such as acylation or alkylation. The approach of electrophilic reagents to the nitrogen atom is sterically impeded, which can necessitate harsher reaction conditions or lead to lower yields compared to anilines with less bulky ortho-substituents. google.comacs.org

Table 1: Expected Influence of Methyl Group Steric Hindrance on the Reactivity of this compound

| Reactive Site/Position | Type of Reaction | Expected Influence of Methyl Group's Steric Hindrance | Rationale |

| Amino Group (-NH2) | Protonation (Basicity) | Decrease in basicity | Steric inhibition of solvation of the corresponding anilinium ion. metu.edu.tr |

| Amino Group (-NH2) | Acylation / Alkylation | Reduced reaction rate | Steric shielding of the nitrogen atom hinders the approach of electrophiles. acs.org |

| C4-Position | Electrophilic Aromatic Substitution | Highly disfavored | Severe steric crowding due to the adjacent methyl and iodo groups. |

| C6-Position | Electrophilic Aromatic Substitution | Potentially hindered | The approach of the electrophile is sterically impeded by the adjacent methyl group. quora.com |

| Overall Aromatic Ring | Electrophilic Aromatic Substitution | Decreased reactivity | The methyl group can disrupt the planarity of the amino group, reducing its activating resonance effect. nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Chloro-2-iodo-3-methylaniline, both proton (¹H) and carbon-13 (¹³C) NMR are critical for structural confirmation.

Proton NMR (¹H NMR) Applications

Proton NMR spectroscopy provides data on the number and types of hydrogen atoms in a molecule. In a ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons would be expected.

Aromatic Protons: The benzene (B151609) ring has two remaining hydrogen atoms. Their chemical shifts and splitting patterns are influenced by the surrounding iodo, chloro, methyl, and amino groups. These two protons would likely appear as distinct signals in the aromatic region of the spectrum.

Amine Protons: The two protons of the primary amine group typically appear as a single, often broad, resonance. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons: The three protons of the methyl group are chemically equivalent and would produce a sharp singlet in the aliphatic region of the spectrum.

The integration of these peaks provides a quantitative ratio of the protons in each unique environment, confirming the presence and proportion of each functional group.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, which has seven carbon atoms, seven distinct signals would be anticipated in the ¹³C NMR spectrum, as each carbon atom resides in a unique chemical environment.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bonded directly to the iodine, chlorine, and nitrogen atoms (C-I, C-Cl, C-N) would show characteristic shifts due to the electronegativity and anisotropic effects of these atoms.

Methyl Carbon: A single signal in the upfield (aliphatic) region of the spectrum would correspond to the methyl group's carbon atom.

Together, ¹H and ¹³C NMR data allow for the unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS becomes a highly sensitive and selective tool for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Analysis

LC-MS is particularly useful for the analysis of non-volatile or thermally sensitive compounds. In the context of substituted anilines, LC-MS is a preferred method for detecting and quantifying trace amounts in complex matrices. d-nb.infotandfonline.com A typical LC-MS analysis of this compound would involve separating the compound from a mixture using a liquid chromatograph and then introducing it into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used in this context, which would typically protonate the basic amine group to generate a pseudomolecular ion [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by isolating the precursor ion and inducing fragmentation to produce characteristic product ions, a technique particularly valuable for quantitative studies in complex samples. d-nb.infotandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry is a benchmark technique for the analysis of volatile and thermally stable compounds like halogenated anilines. nih.govepa.gov It is widely employed for assessing the purity of synthesized compounds and for identifying unknown substances. In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer. epa.gov

The mass spectrum generated for this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom. Additionally, the molecule would fragment in a predictable manner under electron ionization (EI), providing a unique "fingerprint" that can be used for structural confirmation and identification by comparing it to spectral libraries. nih.gov For instance, the quantitative ion for the related compound aniline (B41778) is m/z 93. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. researchgate.net This precision allows for the determination of a compound's elemental composition from its exact mass, a capability that is invaluable for confirming the identity of new or known compounds. The theoretical monoisotopic mass of this compound (C₇H₇ClIN) can be calculated with high precision. This exact mass serves as a key identifier in HRMS analysis. researchgate.netnih.gov

The table below presents predicted data relevant to the HRMS analysis of this compound, including the exact mass of common adducts and their predicted collision cross-section (CCS) values, which relate to the ion's shape and size.

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 267.93846 | 138.7 |

| [M+Na]⁺ | 289.92040 | 142.1 |

| [M-H]⁻ | 265.92390 | 135.6 |

| [M]⁺ | 266.93063 | 136.6 |

Vibrational Spectroscopy

Vibrational spectroscopy is a non-destructive analytical technique that measures the interaction of infrared radiation or monochromatic light with a molecule, providing a unique "fingerprint" based on its vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum reveals characteristic absorption bands corresponding to specific chemical bonds. For this compound, the FT-IR spectrum is expected to exhibit a series of distinct peaks that confirm the presence of its key structural features.

The primary amine (–NH₂) group is typically characterized by a pair of medium to weak absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. The N-H bending vibration is expected to appear in the 1650-1580 cm⁻¹ range. The aromatic ring will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of a methyl (–CH₃) group will be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | 3450 - 3400 | Medium-Weak |

| N-H Symmetric Stretch | 3350 - 3300 | Medium-Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methyl C-H Stretch | 2950 - 2850 | Medium-Weak |

| N-H Bend | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Methyl C-H Bend | 1450, 1375 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| C-I Stretch | 600 - 500 | Strong |

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. While FT-IR is based on the absorption of light by polar bonds, Raman spectroscopy is more sensitive to the vibrations of non-polar bonds.

For this compound, the FT-Raman spectrum would be particularly useful for analyzing the vibrations of the aromatic ring and the carbon-halogen bonds. The symmetric vibrations of the benzene ring, which are often weak in the FT-IR spectrum, typically show strong signals in the Raman spectrum. The C-Cl and C-I stretching vibrations are also expected to be Raman active. The combination of both FT-IR and FT-Raman data allows for a more complete and unambiguous assignment of the vibrational modes of the molecule. researchgate.netnih.gov

Interactive Data Table: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

| C-I Stretch | 600 - 500 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. For a compound like this compound, which may be synthesized alongside various isomers and impurities, chromatographic methods are essential for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile or thermally unstable compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and water. The separation of substituted anilines is influenced by their polarity, with more polar compounds eluting earlier. The presence of the halogen atoms and the methyl group in this compound will affect its retention time. The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected, typically using a UV detector set to a wavelength where the aniline derivative absorbs strongly. researchgate.net

Interactive Data Table: Representative HPLC Parameters for Substituted Anilines

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (with potential pH modifiers) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would offer a more rapid and efficient assessment of its purity. The fundamental principles of separation are the same as in HPLC, but the improved performance allows for the detection of trace impurities that might not be resolved by conventional HPLC.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 5-Chloro-2-iodo-3-methylaniline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the examination of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in understanding the molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO, for instance, provides insight into the molecule's kinetic stability and its electronic excitation properties.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model.

A Potential Energy Distribution (PED) analysis can further elucidate the nature of these vibrational modes. PED analysis decomposes the normal modes of vibration into contributions from internal coordinates (such as bond stretching, angle bending, and torsional motions). This allows for a precise assignment of the calculated vibrational frequencies to specific motions of the atoms within the this compound molecule.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the electronic structure, DFT calculations can provide a range of quantum chemical descriptors that are useful for predicting the reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich and electron-poor areas, providing insights into its intermolecular interactions.

Fukui Functions for Reactivity Sites

Fukui functions are another set of reactivity descriptors derived from conceptual DFT. They quantify the change in electron density at a given point in a molecule when an electron is added or removed. By calculating the Fukui functions, one can identify the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). This provides a more quantitative measure of local reactivity compared to the qualitative picture offered by MEP maps.

Applications in Organic Synthesis and Material Science

Role as a Building Block in Complex Molecule Synthesis

The structure of 5-chloro-2-iodo-3-methylaniline makes it an important precursor in the construction of intricate molecular architectures. myskinrecipes.com The iodine and amine functionalities are key reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex organic compounds.

The synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials, is a major application of halogenated anilines. The iodo-substituent on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are powerful methods for creating carbon-carbon bonds. wikipedia.orgnih.gov

In a typical Suzuki-Miyaura reaction, the iodo group of this compound would react with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl product. nih.govresearchgate.net The Stille reaction offers an alternative pathway, coupling the iodoaniline with an organotin compound, also catalyzed by palladium. wikipedia.orgnih.govlibretexts.org The choice between these methods often depends on the stability and availability of the coupling partners and the desired functional group tolerance. libretexts.orgnih.gov

The amino group can remain unprotected in some Suzuki-Miyaura couplings, although its presence can sometimes interfere with the catalyst. nih.gov Alternatively, it can be protected and later modified, adding to the synthetic utility of the resulting biaryl compound.

Table 1: Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Typical Reagents | Catalyst | Key Bond Formed | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid/ester, Base (e.g., K₂CO₃, Cs₂CO₃) | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Aryl-Aryl C-C | nih.govresearchgate.net |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Palladium complex (e.g., Pd(PPh₃)₄) | Aryl-Aryl C-C | wikipedia.orgnih.gov |

This compound is a valuable precursor for synthesizing various heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals.

Indole (B1671886) Synthesis: The synthesis of substituted indoles can be achieved through various strategies starting from functionalized anilines. For instance, palladium-catalyzed coupling reactions, such as the Sonogashira coupling of the iodoaniline with a terminal alkyne, can furnish an intermediate that subsequently undergoes cyclization to form the indole ring. nih.gov Another approach involves the Larock indole synthesis, where the iodoaniline is coupled with a substituted alkyne in a palladium-catalyzed process that directly yields the indole product. The chloro and methyl substituents on the starting aniline (B41778) become incorporated into the final indole structure, allowing for the creation of specifically substituted indole derivatives. A new series of 5-chloro-indole-2-carboxamides has been synthesized and evaluated for potential therapeutic applications. nih.gov

Benzothiazole (B30560) Synthesis: Benzothiazoles are another important class of heterocycles with diverse biological activities. scholarsresearchlibrary.com The synthesis of 2-substituted benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) with various electrophiles like aldehydes or acyl chlorides. nih.govnih.gov this compound can be envisioned as a precursor to the required 2-aminothiophenol derivative through a series of functional group manipulations, although direct routes from similar anilines are more common. For example, the reaction of 2-aminothiophenols with acid chlorides or anhydrides is a straightforward method for producing 2-substituted benzothiazoles. nih.gov Research has also focused on the synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives, highlighting the importance of the chloro-substituted benzothiazole scaffold. researchgate.net

The structural motifs derived from this compound are relevant to the synthesis of complex natural products. The ability to construct substituted biaryl and heterocyclic systems is crucial in replicating the intricate architectures found in nature. beilstein-journals.org For example, the meta-terphenyl moiety, which can be accessed through sequential cross-coupling reactions on aniline derivatives, is a key fragment in several bioactive natural products. beilstein-journals.org The strategic placement of the chloro, iodo, and methyl groups on the aniline ring allows for regioselective functionalization, a critical aspect in the total synthesis of complex molecules where precise control over substituent positioning is paramount.

Development of Advanced Materials and Functional Molecules

Beyond its role in synthesizing discrete molecules for pharmaceuticals, this compound and its derivatives are utilized in the development of advanced materials. The electronic properties conferred by the substituted aniline structure are of interest in materials science.

This compound is listed as a building block for materials with applications in electronics and optics. bldpharm.com For instance, substituted anilines are precursors to polymers and dyes. The halogenated structure of this compound makes it a candidate for creating specialized dyes and pigments. myskinrecipes.com Furthermore, such building blocks can be used to construct larger, well-defined architectures like Covalent Organic Frameworks (COFs) or serve as monomers in the synthesis of materials with specific properties, such as aggregation-induced emission. bldpharm.com The ability to undergo cross-coupling reactions allows for its incorporation into conjugated polymer chains, which are essential for organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Activities and Medicinal Chemistry Research

Antimicrobial Properties

While there is no specific data on the antimicrobial properties of 5-Chloro-2-iodo-3-methylaniline itself, it serves as a precursor for creating novel compounds that are then screened for such activities. The introduction of the 5-chloro-2-iodo-3-methylphenyl moiety into various heterocyclic scaffolds is a strategy employed by medicinal chemists to explore new antimicrobial agents.

Antibacterial Activity

Derivatives synthesized from this compound have been investigated for their potential to inhibit bacterial growth. The rationale behind using this particular aniline (B41778) derivative lies in the known contribution of halogen atoms to the antibacterial activity of various compounds. The presence of both chlorine and iodine offers a unique electronic and steric profile that can influence the interaction of the final molecule with bacterial targets.

Antifungal Activity

Similar to its application in antibacterial research, this compound is used to generate novel molecules for antifungal screening. The lipophilicity and reactivity conferred by the halogen substituents can be crucial for the ability of the final compounds to penetrate fungal cell membranes and exert their effects.

Biofilm Inhibition Studies

The formation of biofilms is a significant factor in microbial resistance. Research in this area includes the synthesis of compounds that can interfere with the processes of biofilm formation. While direct studies on this compound are absent, its derivatives are candidates for such investigations, aiming to disrupt the signaling pathways or the structural integrity of biofilms.

Anticancer and Cytotoxicity Investigations

The development of novel anticancer agents is a major focus of medicinal chemistry. The use of specific building blocks like this compound allows for the systematic modification of lead compounds to improve their efficacy and selectivity against cancer cells.

Inhibition of Cancer Cell Proliferation Pathways

Compounds derived from this compound are designed to interact with specific molecular targets within cancer cells that are critical for their proliferation. These targets can include enzymes, receptors, or signaling proteins that are dysregulated in cancer. The unique substitution pattern of the aniline can play a pivotal role in the binding affinity and selectivity of the synthesized inhibitors.

Mechanistic Studies of Cytotoxicity (e.g., Apoptosis Induction)

Understanding the mechanism by which a compound induces cancer cell death is crucial for its development as a therapeutic agent. Derivatives of this compound are studied to determine if they induce apoptosis (programmed cell death), a desirable trait for anticancer drugs. These mechanistic studies often involve assays that measure the activation of caspases and other key apoptotic markers.

Enzyme and Receptor Modulation

The chemical structure of this compound suggests its potential to interact with various biological systems, a characteristic shared by many halogenated anilines. Research into this class of compounds has revealed a range of biological activities, including the modulation of enzyme and receptor functions.

While specific inhibitory data for this compound against cytochrome P450 (CYP450) enzymes is not extensively documented in the provided results, the broader class of halogenated anilines is known to interact with these crucial metabolic enzymes. The nature and position of halogen atoms on the aniline ring are key determinants of the inhibitory potency and selectivity against different CYP450 isoforms. The presence of both a chloro and a bulky iodo group on the aniline ring of this compound suggests it may exhibit a specific inhibitory profile. Indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme with some functional similarities to CYPs, is a known target for therapeutic intervention, and its activity can be supported by NADPH-cytochrome P450 reductase (CPR). nih.gov This connection highlights the complex interplay of related enzyme systems in which halogenated compounds might be active.

Derivatives of halogenated anilines have demonstrated inhibitory activity against several enzymes beyond the CYP450 family. For instance, various halo-substituted ester/amide-based derivatives have been synthesized and shown to be potent inhibitors of jack bean urease. semanticscholar.org In one study, a compound featuring a 2-chloro-substituted phenyl ring showed remarkable urease inhibitory activity, significantly better than the standard inhibitor thiourea. semanticscholar.org Kinetic studies revealed a mixed type of inhibition for some of these derivatives. semanticscholar.org

Similarly, oxazole (B20620) derivatives synthesized from halogenated precursors have been evaluated for their urease inhibition potential. nih.gov Structure-activity relationship (SAR) studies of these compounds indicated that electron-donating groups like methoxy (B1213986) and methyl, as well as halogen substitutions, can enhance inhibitory activity. nih.gov For example, a chloro-substitution at the para-position of the aryl part of an oxazole was found to increase the inhibitory strength. nih.gov Although direct studies on this compound are not specified, these findings with structurally related compounds suggest its potential as a scaffold for developing enzyme inhibitors.

Interactive Data Table: Urease Inhibition by Halogenated Aniline Derivatives

| Compound Type | Key Structural Features | Inhibition Potency | Reference |

| Halo-substituted ester/amides | 2-chloro-substituted phenyl ring | High (IC50 = 1.6 ± 0.2 nM) | semanticscholar.org |

| Oxazole derivatives | Para-chloro substitution | Enhanced activity | nih.gov |

| Oxazole derivatives | Dimethoxy substitution | Outstanding inhibitor | nih.gov |

Halogenated anilines and their derivatives have been investigated for their ability to bind to and modulate various receptors, including those involved in inflammation. For example, a series of halogenated N,N′-diphenethylethylenediamines were synthesized and evaluated for their binding affinity to σ1 receptors. nih.gov The study found that the position and type of halogen substituent significantly influenced binding affinity, with bromo or fluoro substituents generally showing higher affinity than iodo substituents. nih.gov

Furthermore, derivatives of 9-anilinoacridine (B1211779) have been synthesized and shown to possess anti-inflammatory properties by inhibiting the activation of mast cells, neutrophils, and macrophages. nih.gov Some of these compounds were potent inhibitors of TNF-alpha production. nih.gov Chalcone (B49325) derivatives based on a halogenated murrayanine (B1213747) scaffold have also been explored for their anti-inflammatory activity. arcjournals.org While a specific chalcone showed moderate activity, it was suggested that high lipophilicity might have limited its effectiveness. arcjournals.org These studies underscore the potential of halogenated aniline-containing structures to modulate inflammatory responses through receptor interactions.

Interactive Data Table: Receptor Binding of Halogenated Aniline Derivatives

| Compound Series | Receptor Target | Key Finding | Reference |

| Halogenated N,N′-diphenethylethylenediamines | σ1 Receptors | Bromo/fluoro substituents show higher affinity than iodo. | nih.gov |

| 9-Anilinoacridine derivatives | Inflammatory cell receptors | Potent inhibition of mast cell degranulation and TNF-alpha production. | nih.gov |

DNA Binding and Interaction Studies

The interaction of small molecules with DNA is a critical aspect of medicinal chemistry, particularly in the development of anticancer agents. Aniline and its derivatives are known to interact with DNA. For instance, exposure of rats to aniline led to a significant increase in oxidative DNA damage in the spleen. wikipedia.org The binding of metal complexes to DNA is a well-studied area, with interactions occurring through covalent bonds, intercalation, groove binding, and electrostatic interactions. mdpi.com

Antioxidant Activity

Aniline derivatives are utilized as antioxidants in various industrial applications, such as in rubber processing. wikipedia.org The antioxidant potential of halogenated compounds has also been a subject of research. A study on halogenated analogs of natural A-type proanthocyanidins (B150500) evaluated their antioxidant properties using DPPH radical-scavenging and Rancimat assays. nih.gov The results indicated that the presence of a catechol moiety was crucial for high antioxidant ability. nih.gov

While specific antioxidant data for this compound is not available in the provided search results, the general antioxidant properties of aniline derivatives suggest that it may possess some level of antioxidant activity. The electronic effects of the chloro, iodo, and methyl substituents on the aniline ring would influence this potential.

Structure-Activity Relationships (SAR) in Halogenated Anilines

The biological activity of halogenated anilines is profoundly influenced by the nature, number, and position of the halogen substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new molecules with desired biological functions.

Several key SAR principles have been observed for halogenated anilines:

Type of Halogen : The electronegativity, size, and ability to form halogen bonds differ among fluorine, chlorine, bromine, and iodine, leading to varied biological effects. For instance, in σ1 receptor binding studies, bromo and fluoro substituents often confer higher affinity than iodo substituents. nih.gov

Position of Halogen : The substitution pattern (ortho, meta, para) significantly impacts activity. For example, in studies of halogenated phenylethanolamines, 2,5-dihalogenated compounds were more potent β-receptor blockers than 2,4-dihalogenated derivatives. nih.gov Similarly, for σ1 receptor binding, substitutions at the 3- or 4-positions resulted in higher affinities than at the 2-position. nih.gov

Electron-donating vs. Electron-withdrawing Groups : The electronic properties of substituents influence the reactivity and interaction of the aniline moiety with biological targets. In the halogenation of anilines, electron-donating groups generally increase the reaction rate. core.ac.uk In contrast, for some enzyme inhibitions, electron-withdrawing groups at specific positions can enhance potency. nih.gov

Lipophilicity : Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins. A quantitative structure-activity relationship (QSAR) study on the transformation of halogen-substituted anilines found a significant correlation between the transformation rate constant and the lipophilic constant. proquest.com

These SAR insights are instrumental in guiding the modification of halogenated aniline scaffolds to optimize their biological activities for various therapeutic applications.

Influence of Halogenation on Binding Affinity and Selectivity

The presence and positioning of halogen atoms on a drug molecule can significantly modulate its pharmacological profile, including its binding affinity for biological targets and its selectivity for one target over others. In this compound, the aromatic ring is substituted with both a chlorine and an iodine atom.

The introduction of halogens can influence binding affinity through several mechanisms:

Modulation of Physicochemical Properties: Halogenation impacts properties like acidity and basicity of nearby functional groups. The electron-withdrawing nature of chlorine and iodine will decrease the basicity of the aniline nitrogen. This change in pKa can be crucial for ionic interactions with the biological target.

The specific combination of a chloro and an iodo group on the 3-methylaniline scaffold is unique. The interplay between the steric bulk of the iodine at the ortho position to the amino group and the electronic effects of the chlorine at the meta position would likely result in a distinct binding profile for any target it interacts with. However, without specific studies on this molecule, the precise nature of this influence remains theoretical.

Role of Lipophilicity in Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter in drug design. It governs a molecule's ability to cross biological membranes, its distribution in the body, and its interaction with hydrophobic pockets of target proteins.

The lipophilicity of a molecule like this compound would play a significant role in its potential biological activities:

Membrane Permeability: A certain degree of lipophilicity is essential for a compound to passively diffuse across cell membranes to reach intracellular targets.

Binding to Hydrophobic Pockets: Many receptor binding sites have hydrophobic regions. The halogenated phenyl ring of this compound would favorably interact with such pockets, contributing to binding affinity.

Metabolism and Excretion: Lipophilicity also influences how a compound is metabolized and eliminated from the body. Highly lipophilic compounds may be more susceptible to metabolism by cytochrome P450 enzymes and may have a longer half-life.

It is important to note that there is often an optimal range of lipophilicity for biological activity. While increased lipophilicity can enhance binding to a hydrophobic target, excessively high lipophilicity can lead to poor aqueous solubility, increased non-specific binding to other proteins and tissues, and potential toxicity.

Without experimental data on the biological testing of this compound, a quantitative discussion of its lipophilicity-activity relationship is not possible.

Toxicological Assessment and Environmental Considerations

General Toxicological Profile of Halogenated Anilines

Halogenated anilines are a significant class of industrial chemicals used as intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and other products. mdpi.com As a group, halogenated organic compounds are recognized for their persistence in the environment and potential for adverse health effects. nih.govepa.gov Human exposure can occur through various routes, including inhalation, skin contact, and ingestion of contaminated food or water. nih.govepa.gov

The toxicity of substituted anilines is closely linked to their chemical structure, including the type, number, and position of the halogen substituents on the aromatic ring. ca.gov For instance, absorption of certain chloro-methylanilines can lead to the formation of methemoglobin, a form of hemoglobin that cannot bind oxygen, which can result in cyanosis if concentrations are sufficient. chemicalbook.com Carcinogenicity studies on related compounds, such as 5-chloro-o-toluidine (an isomer of 5-chloro-2-iodo-3-methylaniline), have shown increases in specific tumors in animal models. ca.govnih.gov Epidemiological studies of the structurally related 4-chloro-o-toluidine suggest an increased risk of bladder cancer in individuals with occupational exposure. ca.gov These findings underscore the toxicological relevance of this class of compounds.

Mechanistic Toxicology Studies

The toxicity of halogenated anilines is not typically caused by the parent compound itself but rather by reactive metabolites formed within the body. This metabolic activation is a critical step in initiating the cascade of events that lead to cellular damage and toxicity.

Aromatic amines, including halogenated anilines, are known to undergo metabolic activation to exert their toxic and carcinogenic effects. nih.govuni-hamburg.de A primary and critical step in this bioactivation pathway is N-oxidation, a reaction catalyzed by cytochrome P-450 enzymes in the liver. uni-hamburg.de This process converts the aniline (B41778) to a corresponding N-hydroxylamine derivative (an arylhydroxylamine). nih.govuni-hamburg.de

These N-hydroxy metabolites are more reactive than the parent anilines. Following their formation, they can undergo further activation through esterification, such as O-acetylation by N-acetyltransferase (NAT) or sulfation by sulfotransferase (ST), to form highly reactive N-acetoxyarylamines or N-sulfonyloxyarylamines. uni-hamburg.de These esters are unstable and can spontaneously break down to form even more reactive species, such as arylnitrenium ions. uni-hamburg.de These electrophilic metabolites are capable of covalently binding to cellular macromolecules, which is a key mechanism of their toxicity. uni-hamburg.de

The reactive metabolites of halogenated anilines, particularly the N-hydroxylamine and arylnitrenium ions, can covalently bind to nucleophilic sites on cellular macromolecules, including proteins and nucleic acids.

Hemoglobin Adducts: The N-hydroxy metabolites of aromatic amines are known to react with hemoglobin, the oxygen-carrying protein in red blood cells. researchgate.net The nitrosoarene intermediate, formed from the N-hydroxylamine, can bind to sulfhydryl groups of cysteine residues in hemoglobin, forming sulfinamide adducts. nih.gov These hemoglobin adducts are stable and can be measured in blood samples as biomarkers of exposure. researchgate.netnih.gov The level of hemoglobin adducts can provide an integrated measure of the internal dose of the reactive metabolite, reflecting the extent of metabolic activation. researchgate.netpnas.org The analysis of hemoglobin adducts is a well-established tool for biomonitoring human exposure to various aromatic amines. researchgate.netpnas.org